N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)thiophene-3-carboxamide
Description
Properties
IUPAC Name |
N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4OS/c20-15(13-3-8-21-11-13)18-9-12-1-6-19(7-2-12)14-10-16-4-5-17-14/h3-5,8,10-12H,1-2,6-7,9H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJTXFANLPRTMBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CSC=C2)C3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)thiophene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Attachment of the Pyrazine Ring: The pyrazine ring is introduced through a nucleophilic substitution reaction.
Formation of the Thiophene Carboxamide: The thiophene ring is attached via a coupling reaction, followed by the formation of the carboxamide group through an amidation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)thiophene-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues in the Fentanyl Family
Several fentanyl derivatives share the piperidine core but differ in substituents and functional groups:
Key Differences :
- Substituent Position on Thiophene : The target compound’s thiophene-3-carboxamide group (vs. thiophene-2 in thiophene fentanyl) may alter receptor binding due to spatial and electronic effects.
- Linker and Amide Type : The methylene linker and carboxamide group (vs. acetyl in 4'-methyl acetyl fentanyl) could enhance metabolic stability and reduce cytotoxicity.
Non-Opioid Piperidine Derivatives
Compounds with piperidine cores but divergent applications include:
Key Differences :
- Core Heterocycles : The target compound’s simpler piperidine-pyrazine-thiophene architecture (vs. naphthyridine in Goxalapladib) may improve synthetic accessibility and reduce off-target effects.
- Thiophene Substitution : The 3-position carboxamide (vs. 2-position in Example 62) could modulate target selectivity and potency.
Emerging Analogues with Heterocyclic Modifications
Recent patents and regulatory filings highlight trends in piperidine-based drug design:
Key Insights :
Biological Activity
N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)thiophene-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a thiophene ring, a piperidine moiety, and a pyrazine substituent, which contribute to its unique interactions within biological systems. This article examines the biological activity of this compound, focusing on its pharmacological implications, synthesis, and potential therapeutic applications.
Structural Characteristics
The structural formula of this compound is characterized by:
| Component | Description |
|---|---|
| Piperidine Ring | A six-membered ring containing one nitrogen atom, known for its role in various biological activities. |
| Pyrazine Substituent | A bicyclic structure that enhances the compound's interaction with biological targets. |
| Thiophene Ring | A five-membered ring containing sulfur, contributing to the compound's reactivity and binding properties. |
| Carboxamide Group | Imparts polar characteristics that may influence solubility and receptor binding. |
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly as an antagonist at the muscarinic receptor 4 (M4). This interaction is crucial as M4 receptors are involved in various central nervous system functions, including cognition and memory processes.
Pharmacological Implications
The compound's ability to act on muscarinic receptors positions it as a candidate for further investigation in treating conditions such as:
- Alzheimer's Disease : Targeting M4 receptors may help alleviate cognitive decline.
- Schizophrenia : Modulating dopaminergic and cholinergic signaling could offer new therapeutic avenues.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Piperidine Intermediate : Synthesized through cyclization reactions.
- Attachment of the Pyrazine Ring : Introduced via nucleophilic substitution.
- Formation of the Thiophene Carboxamide : Achieved through coupling reactions followed by amidation.
Case Studies and Research Findings
Recent studies have highlighted the significance of compounds similar to this compound in drug development:
- Antitumor Activity : Other pyrazole derivatives have demonstrated efficacy against various cancer cell lines, suggesting that similar compounds may possess anticancer properties due to their structural similarities.
- Enzyme Inhibition Studies : Compounds with related structures have shown promise in inhibiting specific enzymes involved in disease pathways.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
